![molecular formula C17H20ClN3O2 B2859977 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide CAS No. 1280945-54-1](/img/structure/B2859977.png)
2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide, also known as PF-06463922, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival.
Mechanism of Action
2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide targets a specific protein called MDM2, which plays a critical role in regulating the activity of the tumor suppressor protein p53. In cancer cells, MDM2 is often overexpressed, leading to the degradation of p53 and the promotion of cancer cell proliferation and survival. 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide binds to MDM2, preventing it from degrading p53 and restoring its tumor suppressor activity.
Biochemical and Physiological Effects:
2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells, thereby limiting their growth and spread.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide is its specificity for MDM2, which minimizes off-target effects and reduces toxicity. However, one limitation is its low solubility, which makes it difficult to administer in vivo.
Future Directions
Future research on 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide could focus on improving its solubility and bioavailability, as well as exploring its potential use in combination with other anti-cancer drugs. Additionally, further studies could investigate the role of MDM2 in other diseases, such as neurodegenerative disorders and viral infections.
Synthesis Methods
The synthesis of 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide is a multi-step process that involves the use of several chemical reactions. The starting material for the synthesis is 2-chloro-N-(2-hydroxyethyl)benzamide, which is converted into the key intermediate 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide by reacting it with 2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamide. The final product is obtained by purifying the intermediate through several steps.
Scientific Research Applications
2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lung cancer, breast cancer, and prostate cancer. 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
properties
IUPAC Name |
(2S)-N-[2-[(2-chlorobenzoyl)amino]ethyl]-1-prop-2-ynylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-2-11-21-12-5-8-15(21)17(23)20-10-9-19-16(22)13-6-3-4-7-14(13)18/h1,3-4,6-7,15H,5,8-12H2,(H,19,22)(H,20,23)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPSUROMFIOGJG-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(4,6-Dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2859894.png)
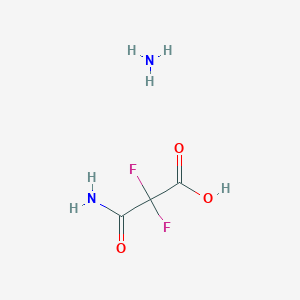
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2859896.png)
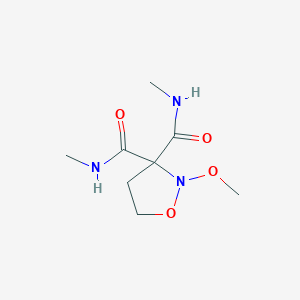

![7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2859900.png)
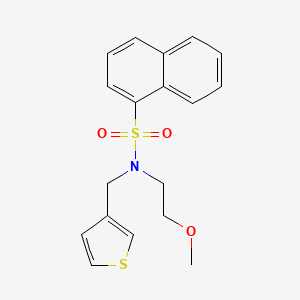
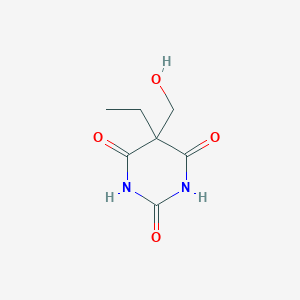
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-hydroxyethyl)piperidin-1-yl]acetamide](/img/structure/B2859905.png)
![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-ol](/img/structure/B2859906.png)

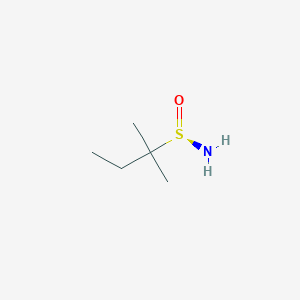
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2859916.png)
![N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2859917.png)